Product packaging for Copper(I) trifluoromethanesulfonate(Cat. No.:CAS No. 42152-44-3)

Copper(I) trifluoromethanesulfonate

Cat. No.: B3024889
CAS No.: 42152-44-3
M. Wt: 212.62 g/mol
InChI Key: YNYHGRUPNQLZHB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Chemical Synthesis and Catalysis

The significance of Copper(I) trifluoromethanesulfonate (B1224126) in modern chemistry stems from its effectiveness as a catalyst in numerous organic reactions. Its utility is demonstrated in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. chemistryviews.org The triflate anion (OTf), being a poor coordinator, allows for the generation of a highly electrophilic and catalytically active copper(I) center.

Copper(I) trifluoromethanesulfonate has proven instrumental in facilitating a range of synthetic methodologies. It is a key catalyst in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comacs.org Furthermore, its application extends to trifluoromethylation and cyclization reactions, enabling the construction of intricate molecular architectures. chemistryviews.orgnih.gov

Research has highlighted its role in various specific transformations:

Synthesis of enol-esters : It catalyzes the formation of enol-esters through a copper(I) carboxylate intermediate. sigmaaldrich.com

Allylic oxidation : It is employed in the enantioselective allylic oxidation of cyclic alkenes. sigmaaldrich.com

Formation of pyrrolidine (B122466) derivatives : It facilitates the preparation of 2,5-disubstituted pyrrolidines from N-alkenyl, alkynyl, and alkyl N-benzoyloxysulfonamides. sigmaaldrich.com

β-Lactam synthesis : The compound has been effectively used in the synthesis of β-lactams. acs.org

The compound's ability to promote reactions under mild conditions and with high selectivity further underscores its importance in contemporary chemical synthesis. chemistryviews.org

Table 1: Properties of this compound Complexes

Property This compound benzene (B151609) complex This compound toluene (B28343) complex
Chemical Formula (CF₃SO₃Cu)₂ · C₆H₆ (CF₃SO₃Cu)₂ · C₆H₅CH₃
Molecular Weight 503.34 g/mol 517.37 g/mol
Appearance Powder -
Melting Point 160 °C (decomposes) -

| CAS Number | 42152-46-5 | 48209-28-5 |

Data sourced from references sigmaaldrich.comsigmaaldrich.com.

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound CuOTf
This compound benzene complex -
This compound toluene complex -
Enol-esters -
2,5-disubstituted pyrrolidine derivatives -
N-alkenyl, alkynyl and alkyl N-benzoyloxysulfonamides -

Structure

2D Structure

Chemical Structure Depiction
molecular formula CCuF3O3S B3024889 Copper(I) trifluoromethanesulfonate CAS No. 42152-44-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper(1+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.Cu/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYHGRUPNQLZHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCuF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42152-44-3
Record name Copper(I) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Copper I Trifluoromethanesulfonate and Its Complexes

Electrochemical Synthesis Routes

Recent innovations in electrochemistry have led to the development of on-demand methods for synthesizing copper(I) trifluoromethanesulfonate (B1224126), offering significant advantages over conventional approaches. acs.orgchemrxiv.org These methods provide clean and direct access to the catalyst, avoiding many of the pitfalls associated with traditional synthesis. whiterose.ac.uk

On-Demand Batch and Continuous Flow Protocols

A high-yielding electrochemical protocol for the synthesis of the [Cu(MeCN)₄]OTf complex has been successfully developed for both batch and continuous flow systems. chemrxiv.orgresearchgate.net In a typical batch electrolysis setup, using triflic acid in acetonitrile (B52724) with copper electrodes under an inert atmosphere, an isolated yield of 96% of [Cu(MeCN)₄]OTf can be achieved after recrystallization. whiterose.ac.uk

Continuous flow methodologies present a particular advantage for the sensitive Cu(I) salt, allowing for faster production times compared to batch protocols. chemrxiv.org For instance, a 5 mol% aliquot of the catalyst can be prepared in just 25-36 minutes with a short residence time, ready for direct use. chemrxiv.org This rapid, on-demand synthesis is ideal for a catalyst that can degrade upon storage. acs.org

Table 1: Comparison of Electrochemical Synthesis Protocols for [Cu(MeCN)₄]OTf. chemrxiv.org
ParameterBatch ProtocolContinuous Flow Protocol
Starting Materials Triflic acid, Copper electrodes, AcetonitrileTriflic acid, Copper electrodes, Acetonitrile
Isolated Yield 96% (after recrystallization)High-yielding, used directly in solution
Production Time Longer processing time~25-36 minutes for a 5 mol% aliquot
Key Advantage High isolated yield for stable storageRapid, on-demand synthesis for immediate use

Byproduct Minimization and Purification Avoidance Strategies

A major benefit of the electrochemical methodology is the significant reduction in byproducts. whiterose.ac.uk The core reaction involves the reduction of protons from triflic acid at the cathode to form hydrogen gas, while a sacrificial copper anode releases Cu(I) ions. chemrxiv.org This process results in hydrogen gas being the only byproduct, which obviates the need for complex work-up and purification steps. chemrxiv.orgresearchgate.net

Conventional Preparative Approaches

Prior to the development of electrochemical methods, several conventional routes were established for the synthesis of copper(I) trifluoromethanesulfonate. These methods, primarily developed in the 1970s, remain in use but possess notable drawbacks. acs.orgchemrxiv.org

Synproportionation Reactions with Copper(II) Trifluoromethanesulfonate and Elemental Copper

One of the most common traditional methods is the synproportionation of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and elemental copper. acs.orgchemrxiv.org This reaction is typically performed in the presence of triflic acid and acetonitrile. While this approach can be high-yielding, it requires an excess of copper metal. acs.orgchemrxiv.org Furthermore, purification requires either vacuum distillation to remove residual triflic acid and acetonitrile or storing the product as a dilute solution containing copper metal to prevent oxidation back to Cu(II). acs.orgchemrxiv.org

Utilizing Copper(I) Oxide Precursors

Another established route involves the use of a copper(I) oxide (Cu₂O) precursor. chemrxiv.org In this method, copper(I) oxide is refluxed with triflic anhydride (B1165640) in benzene (B151609). chemrxiv.orgwhiterose.ac.uk This reaction yields the this compound benzene complex, ((CF₃SO₃Cu)₂·C₆H₆). chemrxiv.orgsigmaaldrich.com However, this method often suffers from incomplete conversion, which complicates the purification of the final product. chemrxiv.org Additionally, triflic anhydride is an expensive and highly sensitive reagent that must be handled with care due to its reactivity with oxygen and moisture. chemrxiv.orgwhiterose.ac.uk

In Situ Generation Strategies in Catalytic Cycles

The sensitivity of this compound makes its in situ generation a highly attractive strategy for catalytic applications. acs.org Generating the catalyst directly within the reaction medium ensures maximum reactivity and avoids degradation associated with storage. acs.org

The on-demand electrochemical synthesis is a prime example of an in situ generation strategy. chemrxiv.org Solutions of [Cu(MeCN)₄]OTf produced via batch or continuous flow electrolysis can be immediately dispensed into a catalytic reaction, such as the aerobic oxidation of alcohols. chemrxiv.orgwhiterose.ac.uk This direct transfer negates the need for isolation and purification, streamlining the entire catalytic process. acs.org For example, an aliquot of electrochemically generated Cu(I)OTf can be transferred directly to a mixture for the oxidation of benzyl (B1604629) alcohol, leading to full conversion to benzaldehyde. chemrxiv.orgwhiterose.ac.uk This integration of synthesis and application highlights a significant advancement in leveraging the catalytic potential of this sensitive copper salt. chemrxiv.org

Catalytic Applications of Copper I Trifluoromethanesulfonate

Oxidative Transformations

The ability of copper to cycle between its +1, +2, and sometimes +3 oxidation states makes it an excellent catalyst for oxidative reactions. Copper(I) trifluoromethanesulfonate (B1224126) is frequently employed in these processes, often using molecular oxygen or other mild oxidants.

Aerobic Oxidation of Alcohols to Aldehydes

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a crucial transformation in organic chemistry. Copper(I) trifluoromethanesulfonate, in combination with 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO), forms a highly effective catalytic system for the aerobic oxidation of a wide range of primary alcohols. This method is valued for its use of ambient air as the terminal oxidant, making it an environmentally benign and practical laboratory-scale process. researchgate.net

The catalyst is typically prepared in situ from commercially available reagents, with acetonitrile (B52724) being a common solvent. researchgate.net Significant rate enhancements are observed with copper(I) triflate compared to copper(I) halides or copper(II) triflate. nih.gov The reaction is compatible with diverse functional groups and has been successfully implemented in both batch and continuous-flow processes, the latter allowing for residence times as short as five minutes for activated benzylic alcohols. nih.gov Mechanistic studies suggest a pathway that differs from some galactose oxidase model systems, where O₂ reduction may occur concurrently with the dehydrogenation of the alcohol. rsc.org

Below is a table summarizing the oxidation of various primary alcohols using a Cu(I)/TEMPO catalytic system.

EntrySubstrateProductYield (%)
1Benzyl (B1604629) alcoholBenzaldehyde>98
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde>98
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde97
4Cinnamyl alcoholCinnamaldehyde>98
51-Octanol1-Octanal92
6GeraniolGeranial85

Table data compiled from representative findings in the field.

Enantioselective Allylic Oxidation of Cyclic Alkenes

The enantioselective allylic oxidation of alkenes, known as the Kharasch-Sosnovsky reaction, provides direct access to chiral allylic esters, which are valuable synthetic intermediates. This compound, when complexed with chiral ligands, is a key catalyst for this transformation. The reaction typically involves the oxidation of a cyclic alkene with a perester, such as tert-butyl peroxybenzoate, to yield the corresponding allylic ester.

Pioneering work in this area has demonstrated that copper(I) complexes of chiral bis(oxazoline) (BOX) ligands can achieve exceptionally high levels of enantioselectivity (94-99% ee) in the allylic oxidation of cyclic olefins like cyclohexene. researchgate.net These reactions are often conducted at low temperatures (-20 °C) in solvents such as acetonitrile. researchgate.net The mechanism is proposed to involve the formation of a copper(III) intermediate through oxidative addition of the perester to the copper(I)-alkene complex. nih.gov This is followed by the rate-determining step: an intramolecular abstraction of an allylic hydrogen from the π-bound alkene. nih.gov The subsequent reductive elimination from the resulting allyl-copper(III) species furnishes the chiral product and regenerates the active Cu(I) catalyst. nih.gov The reaction can be tuned to favor either allylic oxidation or amination by the choice of reagents. rsc.org While highly successful for cyclic alkenes, extending this high enantioselectivity to open-chain alkenes has proven more challenging. chemrxiv.org

The table below showcases the results for the enantioselective allylic oxidation of various cyclic alkenes.

EntryAlkeneLigandOxidantEnantiomeric Excess (ee, %)Yield (%)
1Cyclohexene(S,S)-Ph-BOXt-BuOOCOPh9744
2Cyclopentene(S,S)-t-Bu-BOXt-BuOOCOC₆H₄-p-NO₂9443
3Cycloheptene(S,S)-t-Bu-BOXt-BuOOCOC₆H₄-p-NO₂9951
4Cyclooctene(S,S)-t-Bu-BOXt-BuOOCOC₆H₄-p-NO₂9560

Data represents findings from studies on Kharasch-Sosnovsky reactions. researchgate.netacs.org

Intermolecular and Intramolecular Oxidative Coupling Reactions

This compound facilitates a variety of oxidative coupling reactions, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through radical pathways or via organocopper intermediates. An example of an intramolecular process is the synthesis of dihydroisocoumarins and isocoumarins from 2-(3-oxobutyl)benzoic acids. chemrxiv.org This transformation involves the coupling of C(sp³)–H and O–H bonds under an air atmosphere, likely proceeding through a free radical mechanism initiated by the oxidation of Cu(I) to Cu(II). chemrxiv.org

In the realm of intermolecular reactions, copper(I) catalysts promote the oxidative coupling of terminal alkynes with arylboronic acids for the synthesis of trifluoromethylselenoarenes under aerobic conditions. nih.gov Furthermore, copper-catalyzed multicomponent reactions can achieve the thiotrifluoromethylation of alkenes, providing access to complex heterocyclic structures like 2-iminothiazolidines. acs.org The classic oxidative coupling of terminal acetylenes to form diynes is another cornerstone transformation mediated by copper(I) species.

Oxidative N-N Coupling for Triazole and Hydrazine Synthesis

Copper(I)-catalyzed reactions have been instrumental in the synthesis of nitrogen-containing heterocycles. In the formation of 1,2,3-triazoles, this compound can catalyze the oxidative cross-dehydrogenative coupling of methyl ketones, organic azides, and a one-carbon donor like dimethylformamide (DMF). nih.gov This three-component reaction is proposed to proceed via an oxidative C-H/C-H cross-coupling followed by an oxidative 1,3-dipolar cycloaddition. nih.gov Another route involves a tandem click-coupling and aerobic oxidative coupling of azides, terminal alkynes, and arylboronic acids to produce 5-aryl-1,4-disubstituted 1,2,3-triazoles. nih.gov

Beyond triazoles, copper(I) catalysts are effective in promoting the oxidative N-N coupling of amines to form hydrazines. Specifically, the coupling of secondary anilines using a Cu(I) catalyst and a diaziridinone as the oxidant provides a direct and practical route to tetrasubstituted hydrazines in high yields under mild conditions. nih.govrsc.org This method is scalable and does not require special precautions to exclude air or moisture. nih.gov A plausible mechanism involves the reductive cleavage of the diaziridinone's N-N bond by the Cu(I) catalyst to generate a reactive Cu(II) or Cu(III) nitrogen species, which then reacts with the aniline (B41778) to facilitate the N-N bond formation. nih.gov

Carbon-Carbon Bond Forming Reactions

In addition to oxidative coupling, this compound is a catalyst for reactions that construct carbon-carbon bonds through different mechanisms, such as the addition to unsaturated systems.

Synthesis of Enol Esters via Copper(I) Carboxylate Intermediates

The addition of carboxylic acids to alkynes, a reaction known as hydroacyloxylation, is a direct and atom-economical method for synthesizing enol esters. Copper(I) catalysts are effective in promoting this transformation. For instance, a copper(I) chloride catalyst can be used for the regioselective olefination and trifluoromethylation of carboxylic acids with TMSCF₃ to produce versatile (Z)-trifluoromethyl enol esters. acs.org

Although the precise mechanism can vary, these reactions are generally understood to involve the formation of a copper(I) carboxylate intermediate in situ. This species then participates in the catalytic cycle. A plausible pathway involves the hydrocupration of the alkyne to generate a vinylcopper intermediate. This intermediate can then be intercepted by the carboxylic acid or a copper carboxylate species to furnish the enol ester product. This mechanistic framework is analogous to related copper-catalyzed hydroamination reactions of alkynes. nih.gov The reaction accommodates a broad range of carboxylic acids, leading to highly functionalized enol esters with good regio- and stereoselectivity. acs.org

The following table provides examples of enol esters synthesized via copper-catalyzed methods.

EntryCarboxylic AcidAlkyne/ReagentCatalyst SystemProduct TypeSelectivity
1Benzoic AcidPhenylacetyleneCu(I) catalyst(E)-1,2-diphenylethenyl benzoateMarkovnikov, syn-addition
24-Nitrobenzoic AcidTMSCF₃ / Alkyne sourceCuCl(Z)-Trifluoromethyl enol esterHigh Z-selectivity
3Acetic Acid1-OctyneCu(I) catalyst1-octen-2-yl acetateMarkovnikov
4Pivalic AcidTMSCF₃ / Alkyne sourceCuCl(Z)-Trifluoromethyl enol esterHigh Z-selectivity

Table data compiled from representative findings in copper-catalyzed enol ester synthesis. acs.org

Asymmetric Conjugate Additions of Organozinc Reagents to Enones

The copper-catalyzed asymmetric conjugate addition, or 1,4-addition, of organometallic reagents to α,β-unsaturated carbonyl compounds (enones) is a powerful method for creating new carbon-carbon bonds. While Grignard reagents have been used, dialkylzinc reagents present distinct advantages due to their lower reactivity in uncatalyzed reactions and high tolerance for various functional groups. nih.govrsc.org Copper catalysts, including those derived from this compound, in combination with chiral ligands, are pivotal in achieving high enantioselectivity in these transformations. nih.gov

The mechanism for these reactions is fundamentally different from classical pathways and can involve a 1,4-insertion of an arylcopper(I) species, which directly leads to an O-bound copper enolate. organic-chemistry.orgntu.edu.sg The choice of chiral ligand is critical for stereocontrol, with various phosphoramidites and ferrocenyl diphosphines showing excellent performance. nih.govorganic-chemistry.org The reaction is applicable to a wide array of substrates, making it a robust strategy in the synthesis of complex, enantiopure molecules for pharmaceuticals and natural products. rsc.org

Table 1: Asymmetric Conjugate Addition of Organoboron Reagents to Enones using Copper Catalysts This table illustrates the versatility of copper catalysts in similar conjugate addition reactions, for which more specific data is available.

Enone Substrate Organoboron Reagent Catalyst System Enantiomeric Excess (ee) Reference
Chalcone Phenylboroxine CuBr / Phosphoramidite Ligand 94% ntu.edu.sg
β-Aryl Enone Arylboroxine Copper/Spiro-phosphoramidite (L1) 94% organic-chemistry.org
α'-Aryl Enone Arylboroxine Copper/Spiro-phosphoramidite (L1) High organic-chemistry.org

Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. youtube.comyoutube.com The reaction involves the cycloaddition of a conjugated diene with a dienophile. youtube.com Lewis acids are frequently employed to catalyze this transformation by coordinating to the dienophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction rate.

Copper(II) trifluoromethanesulfonate, which can be reduced in situ to the active Cu(I) species, has proven to be an effective catalyst for these cycloadditions. chemicalbook.comwikipedia.org For instance, in intramolecular Diels-Alder reactions of oxazole-olefins, a catalytic amount of Cu(OTf)₂ can lead to a dramatic rate enhancement. clockss.org In one study, a reaction that yielded only 15% of the product after 24 hours at 150°C was driven to completion in just 30 minutes, affording a 95% yield in the presence of 2 mol% of Cu(OTf)₂. clockss.org This highlights the significant catalytic power of copper triflate in promoting these crucial cyclization reactions. clockss.org

Cyclopropanation Reactions

Copper catalysts are widely used to generate carbenoid species from diazo compounds, which are then used in cyclopropanation reactions with olefins. chemicalbook.comyoutube.com this compound is particularly effective in this role. acs.org The reaction mechanism involves the coordination of the olefin to the copper(I) catalyst, which is a key step for the subsequent carbene transfer. acs.org

A notable application is the enantioselective cyclopropanation of trans-alkenyl boronates using trifluorodiazoethane, catalyzed by a copper(I)-bisoxazoline complex. nih.gov This method produces versatile 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high levels of stereocontrol. nih.gov The reaction conditions can be optimized by screening ligands and adjusting concentrations to achieve high yields and excellent diastereoselectivity and enantioselectivity. nih.gov

Table 2: Copper-Catalyzed Enantioselective Cyclopropanation of Alkenyl Boronates

Substrate (Alkenyl Boronate) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Ratio (er) Reference
(E)-Styryl pinacolboronate 69% 94:6 95:5 nih.gov
Substrate with electron-withdrawing group 40-77% up to 95:5 up to 97:3 nih.gov
Thiophene-substituted Moderate High 90:10 nih.gov

Aldol (B89426) Condensations with Silyl (B83357) Enol Ethers

The aldol reaction is a fundamental C-C bond-forming reaction between an enolate and a carbonyl compound. youtube.com The use of silyl enol ethers as enolate equivalents offers advantages in terms of stability and control over reactivity. youtube.comyoutube.com Lewis acids are crucial for activating the carbonyl partner in these reactions.

Copper(II) trifluoromethanesulfonate, which can act as a precursor to the catalytically active Cu(I) species, catalyzes the syn-selective aldol condensation of (Z)-silyl enol ethers with aldehydes. chemicalbook.com This catalytic approach provides a method to control the diastereoselectivity of the aldol addition, favoring the formation of the syn-product. The reaction proceeds under mild conditions and demonstrates the utility of copper triflate in promoting stereoselective C-C bond formation. chemicalbook.comnih.gov

Friedel-Crafts Type Alkylations and Acylations

The Friedel-Crafts reaction is a classic method for attaching substituents to aromatic rings. youtube.com It is traditionally catalyzed by strong Lewis acids. Copper triflate has emerged as a milder and more versatile catalyst for such transformations. acs.org Copper(II) trifluoromethanesulfonate is known to catalyze both Friedel-Crafts alkylation and acylation reactions of aromatic compounds. chemicalbook.com The use of copper-based catalysts can offer improved selectivity and functional group tolerance compared to traditional Lewis acids. acs.org Chiral copper complexes, in particular, have been instrumental in the development of catalytic enantioselective Friedel-Crafts alkylation reactions, delivering high yields and excellent stereocontrol. acs.org

Addition of Trimethylsilyl (B98337) Cyanide to Carbonyl Compounds

The addition of a cyano group to a carbonyl compound to form a cyanohydrin is an important transformation in organic synthesis. The use of trimethylsilyl cyanide (TMSCN) as the cyanide source requires a catalyst to activate the carbonyl substrate. Copper(II) trifluoromethanesulfonate serves as an effective Lewis acid catalyst for this reaction. chemicalbook.com It facilitates the addition of TMSCN to various carbonyl compounds under mild conditions, showcasing another facet of its broad catalytic utility. chemicalbook.com

Dimerization of Ketone Enolates and Silyl Enol Ethers

Copper(II) trifluoromethanesulfonate is also employed as a catalyst in the dimerization of ketone enolates and silyl enol ethers. chemicalbook.com This reaction involves the oxidative coupling of two enolate molecules to form a 1,4-dicarbonyl compound. Both intermolecular and intramolecular oxidative coupling reactions can be achieved using Cu(OTf)₂. chemicalbook.com This catalytic application demonstrates the ability of copper triflate to promote reactions via single-electron transfer pathways, expanding its synthetic utility beyond typical Lewis acid catalysis. chemicalbook.com

Carbon-Heteroatom Bond Forming Reactions

Pyrrolidine (B122466) scaffolds are integral to numerous biologically active molecules, including alkaloids and pharmaceutical agents. nih.gov this compound, often in the form of its benzene (B151609) complex, serves as a catalyst in the preparation of 2,5-disubstituted pyrrolidine derivatives. sigmaaldrich.com These reactions can proceed via the formation of sulfonamidyl radicals from N-alkenyl, alkynyl, and alkyl N-benzoyloxysulfonamides. sigmaaldrich.com Copper-promoted intramolecular aminooxygenation of alkenes is a key strategy, often exhibiting high diastereoselectivity. nih.gov For instance, the cyclization of α-substituted 4-pentenyl sulfonamides favors the formation of cis-2,5-disubstituted pyrrolidines with high diastereomeric ratios. nih.gov

Table 1: Diastereoselective Synthesis of 2,5-Disubstituted Pyrrolidines
Substrate TypePredominant IsomerDiastereomeric Ratio (dr)
α-Substituted 4-pentenyl sulfonamidescis-2,5-disubstituted>20:1
γ-Substituted 4-pentenyl sulfonamidestrans-2,3-disubstituted~3:1

Data sourced from studies on copper-promoted intramolecular aminooxygenation of alkenes. nih.gov

Aziridines are valuable building blocks in organic synthesis due to their versatile reactivity. Copper catalysts are known to facilitate the synthesis of aziridines from the reaction of diazo esters and imines. While various copper salts can be employed, the general mechanism involves the formation of a copper carbene intermediate from the diazo compound. This intermediate then reacts with an imine to furnish the aziridine (B145994) ring. The efficiency and stereoselectivity of this transformation can be influenced by the choice of ligand and the specific copper catalyst used. This compound can act as a potent Lewis acid to activate the imine component, thereby promoting the reaction. In some cases, copper(II) catalysts are also effective in promoting these transformations.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an environmentally benign approach for the formation of C-N bonds, where an alcohol can serve as an alkylating agent with water as the only byproduct. nih.govnih.gov While various transition metals have been explored for this transformation, copper catalysts have emerged as a cost-effective option. nih.govwordpress.com In the synthesis of diarylamines, a copper/bisphosphine complex has been shown to be effective. academie-sciences.fr The reaction between benzhydrol derivatives and p-toluenesulfonamides proceeds in the presence of a copper catalyst. academie-sciences.fr Specifically, studies have shown that copper(II) trifluoromethanesulfonate, in combination with a dppe ligand, effectively catalyzes this reaction, affording diarylamines in high yields. academie-sciences.fr The catalytic cycle is proposed to involve the in situ oxidation of the alcohol to an aldehyde, which then undergoes condensation with the amine, followed by reduction of the resulting imine. academie-sciences.fr

Table 2: Copper-Catalyzed Synthesis of Diarylamines
AmineAlcoholCatalyst SystemYield
p-Toluene sulfonamideBenzhydrolCu(OTf)₂ / dppeup to 98%

Data from the synthesis of diarylamines using a borrowing hydrogen mechanism. academie-sciences.fr

The β-lactam ring is a core structural feature of many important antibiotics. holycross.edu this compound has been successfully employed in the synthesis of β-lactams. digitellinc.comacs.org One common strategy involves the [2+2] cycloaddition of ketenes and imines. This compound can catalyze this reaction, likely by acting as a Lewis acid to activate the imine, thus facilitating the nucleophilic attack of the ketene. Another approach involves the use of "click chemistry" to generate a reactive ketenimine intermediate from an alkyne and tosyl azide (B81097) in a copper-catalyzed reaction. holycross.edu This intermediate can then undergo intramolecular cyclization to form β-lactam precursors. holycross.edu

Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability and lipophilicity, making it a valuable strategy in drug discovery. nih.gov this compound is a key catalyst in various trifluoromethylation reactions.

Copper-catalyzed trifluoromethylation of terminal alkenes represents a powerful method for the formation of C(sp³)–CF₃ bonds. nih.govacs.org These reactions can proceed through an allylic C-H bond activation mechanism. acs.org A variety of copper(I) catalysts, including this compound, can be utilized for this transformation. The reaction often employs an electrophilic trifluoromethylating reagent. nih.gov

The trifluoromethylation of aryl boronic acids is another important transformation catalyzed by copper complexes. acs.org While various copper sources can be used, the in situ generation of a CuCF₃ species is a common mechanistic feature. acs.orgnih.gov These reactions provide a direct route to trifluoromethylated arenes, which are important intermediates in medicinal chemistry. nih.gov

Table 3: Examples of Copper-Catalyzed Trifluoromethylation Reactions
Substrate TypeTrifluoromethylating ReagentCatalyst SystemProduct Type
Terminal AlkenesElectrophilic CF₃ ReagentCu(I) CatalystAllylic Trifluoromethylated Compounds
Aryl Boronic AcidsNaSO₂CF₃ / t-BuOOHCuClTrifluoromethylated Arenes

Data compiled from studies on copper-catalyzed trifluoromethylation reactions. nih.govacs.org

C(sp³)–H Trifluoromethylation

The direct trifluoromethylation of unactivated C(sp³)–H bonds in alkanes represents a significant challenge in synthetic chemistry. A method utilizing a bench-stable copper(III) complex, bpyCu(CF₃)₃, demonstrates a pathway for this transformation under mild, visible-light-induced conditions. thieme-connect.de In this process, the copper complex serves multiple roles: it initiates the reaction, acts as the source of the trifluoromethyl radical (•CF₃) which serves as a hydrogen atom transfer (HAT) reagent, and provides the trifluoromethyl anion (CF₃⁻) for the final functionalization step. thieme-connect.de

The reaction begins with the photoinduced homolytic cleavage of the Cu–CF₃ bond in the copper(III) complex, generating a reactive and electrophilic •CF₃ radical. This radical then abstracts a hydrogen atom from an unactivated C(sp³)–H bond of an alkane. thieme-connect.de Mechanistic studies, combining experimental and computational data, indicate that the formation of the C–CF₃ bond occurs through a radical-polar crossover mechanism. This involves an ionic coupling between the carbocation intermediate formed after hydrogen abstraction and the anionic trifluoromethyl source. thieme-connect.de This method shows selectivity for methylene (B1212753) (CH₂) sites and is applicable for the late-stage trifluoromethylation of complex molecules like natural products. thieme-connect.de

C(sp²)–H Trifluoromethylation of (Hetero)arenes

Copper-mediated C(sp²)–H trifluoromethylation allows for the direct functionalization of arenes and heteroaromatic compounds. Research into the mechanism of this reaction using copper(II) and copper(III) trifluoromethyl complexes has revealed that the pathway is dependent on the substrate. wikipedia.org While copper(II) trifluoromethyl complexes are generally unreactive, the corresponding copper(III) species can trifluoromethylate a broad range of (hetero)arenes. wikipedia.org

The mechanism can follow two distinct paths:

Single Electron Transfer (SET): For electron-rich substrates, the reaction proceeds through a previously unidentified SET mechanism. In this pathway, an initial electron transfer occurs from the substrate to the oxidant before the transfer of the CF₃ group. wikipedia.org

Electrophilic Aromatic Substitution (SₑAr): For more electron-poor substrates, the reaction follows a mechanism involving the release of a CF₃ radical, which then engages in an electrophilic aromatic substitution-type process. wikipedia.org

These findings highlight the role of strong oxidants and the potential for different mechanistic routes in copper-mediated C(sp²)–H trifluoromethylation. wikipedia.org The reaction conditions can be optimized to achieve high yields, and the functionalization is effective even for drug-like molecules such as melatonin. wikipedia.org

Trifluoromethylation of Arylboronic Acids

Copper-catalyzed trifluoromethylation of arylboronic acids is a well-established method for creating C–CF₃ bonds. nih.govorganic-chemistry.org This reaction is noted for its mild conditions and tolerance of a wide variety of functional groups. nih.govunf.edu The process can be successfully applied to aryl, heteroaryl, and vinyl boronic acids, demonstrating its broad utility. nih.govunf.edu

One effective system involves the use of a trifluoromethyl sulfonium (B1226848) salt, such as [Ph₂SCF₃]⁺[OTf]⁻, with copper(0). nih.gov It is proposed that a CuCF₃ species is generated in situ as the key intermediate. organic-chemistry.orgnih.gov A significant side reaction in these processes can be protodeborylation. organic-chemistry.org To minimize this, arylboronic pinacol (B44631) esters have been used as an alternative to the corresponding boronic acids. organic-chemistry.org

The reaction generally proceeds with good to excellent yields across a range of substrates. unf.edu

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Arylboronic Acids Data sourced from multiple studies to illustrate the general scope and efficiency.

Substrate (Ar-B(OH)₂)Trifluoromethylating AgentCatalyst SystemYield (%)
Phenylboronic acidTogni's ReagentCu catalystGood to Excellent unf.edu
4-Methoxyphenylboronic acid[Ph₂SCF₃]⁺[OTf]⁻Cu(0)High nih.gov
2-Thiopheneboronic acidTogni's ReagentCu catalystGood unf.edu
Vinylboronic acid derivativeTogni's ReagentCu catalystGood unf.edu

Polymerization Processes

This compound complexes are effective catalysts in controlled radical polymerization techniques, enabling the synthesis of well-defined polymers with specific architectures.

Atom Transfer Radical Polymerization (ATRP) of Styrene (B11656) and Methyl Acrylate (B77674)

Copper triflate complexes are utilized as catalysts for the Atom Transfer Radical Polymerization (ATRP) of monomers like styrene and methyl acrylate (MA). chemscene.com A key advantage of this system is the ability to start with the more stable copper(II) triflate (Cu(OTf)₂), which is then reduced in situ by copper(0) powder to form the active copper(I) catalyst. chemscene.com This simplifies the experimental setup by avoiding premature oxidation of the catalyst.

The effectiveness of the catalyst system is highly dependent on the ligand used.

For Styrene: Traditional bipyridine-based ligands proved less efficient. However, a methylated triamine ligand with the Cu(OTf)₂/Cu⁰ system yielded polystyrene with low polydispersity (Mₙ/Mₙ = 1.10). chemscene.com It is suggested that the high activity of Cu(OTf) complexes can lead to excessive radical generation, causing termination through bimolecular coupling in styrene polymerization. chemscene.com

For Methyl Acrylate (MA): Bipyridine-based ligands resulted in faster polymerizations compared to their copper bromide (CuBr) analogues. chemscene.com The methylated triamine ligand also produced a rapid polymerization of MA with low polydispersities (Mₙ/Mₙ = 1.15) even at high conversions. chemscene.com

Table 2: Performance of Copper Triflate Catalysts in ATRP Data synthesized from findings on Styrene and Methyl Acrylate polymerization. chemscene.com

MonomerLigandPolydispersity Index (Mₙ/Mₙ)Observations
StyreneMethylated Triamine1.10Good control achieved.
StyreneBipyridine-basedLess EfficientHigh catalyst activity may lead to termination.
Methyl AcrylateBipyridine-based~1.15Faster polymerization than with CuBr systems.
Methyl AcrylateMethylated Triamine1.15Rapid and well-controlled polymerization.

Cationic Polymerization of Styrene (Supported Catalysis)

To mitigate the environmental hazards associated with homogeneous Lewis acid catalysts in vinyl polymerization, silica-supported copper triflate catalysts have been developed for the heterogeneous cationic polymerization of styrene. This approach leads to faster reactions and polymers with higher molecular weights compared to the homogeneous equivalent.

The supported catalysts exhibit both Lewis and Brønsted acidities. The Lewis acidity comes from the copper triflate itself, while the Brønsted acidity arises from residual moisture, surface silanol (B1196071) groups on the silica (B1680970) support, and methanol (B129727) used during catalyst preparation. The polymerization is initiated via a catalyst/cocatalyst mechanism, with water playing a crucial role as the cocatalyst.

A drawback of this method is the broad molecular weight distribution of the resulting polymer. This is attributed to the presence of active sites in different locations (within the silica pores and on the external surface) and the potential for various types of catalytic sites. The primary termination mechanism is proton transfer from the growing polymer chain to the monomer or initiating species. Catalyst reuse is limited because the silica pores can become blocked by polymer chains, which hinders the diffusion of monomer to the active sites.

Dehydration Reactions

Copper(II) triflate has been identified as an effective reagent for the mild dehydration of alcohols. chemscene.com This catalytic application provides a pathway for converting alcohols into other functional groups or alkenes under gentle conditions. In one application, copper(II) triflate catalyzes the direct conversion of secondary benzylic alcohols into organic azides using azidotrimethylsilane (B126382) (TMSN₃) as the azide source. nih.gov This reaction proceeds through the formation of a carbocation intermediate, which is a key step in alcohol dehydration. nih.gov The use of Cu(OTf)₂ was found to be more effective than other copper salts or Lewis acids for this transformation. nih.gov

Organometallic Transformations

Formation of Carbenoid Species from Diazo Compounds

A cornerstone of copper(I) catalysis is its ability to decompose diazo compounds, generating transient copper-carbene (or carbenoid) species. This process is a foundational strategy in organic synthesis for the transfer of a carbene group to various substrates. The reaction is initiated by the interaction of the this compound catalyst with a diazo compound, such as ethyl diazoacetate. This interaction induces the extrusion of molecular nitrogen (N₂), a highly stable gas, which provides a strong thermodynamic driving force for the reaction.

The result is the formation of a highly reactive copper-carbene intermediate. This electrophilic species does not typically remain isolated but is immediately intercepted by a nucleophile present in the reaction mixture. This carbene transfer process is the basis for several critical carbon-carbon bond-forming reactions, including:

Cyclopropanation: The reaction of the copper-carbene with an alkene to form a cyclopropane (B1198618) ring. Copper(I) catalysis is well-established for this transformation. researchgate.net

C-H Insertion: The insertion of the carbene group into a carbon-hydrogen bond, a powerful method for C-H functionalization.

Ylide Formation: The reaction with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements.

The general mechanism involves the metal-induced decomposition of the diazo reagent to form the metallocarbene intermediate, which then reacts with nucleophiles to transfer the carbene group, regenerating the copper catalyst for the next cycle. nih.gov Research has demonstrated the isolation and characterization of copper-carbene complexes, confirming their role as key intermediates in these transformations. nih.gov

Table 1: Representative Copper-Catalyzed Reactions Involving Carbenoid Intermediates

Diazo PrecursorReactantProduct Type
Ethyl diazoacetateStyreneCyclopropane
β-Trifluoromethyl β-diazo esterNitrileβ-Trifluoromethyl N,N-diacyl-β-amino ester nih.gov
N,N-diethyl diazoacetamide(Self-coupling)Diaminoalkene nih.gov

Synthesis of Vinylic Sulfones and Oxazoles

This compound and its related copper salts are instrumental in the synthesis of important heterocyclic and sulfur-containing compounds.

Vinylic Sulfones

Vinylic sulfones are valuable synthetic intermediates, known for their role as potent Michael acceptors and their participation in cycloaddition and cross-coupling reactions. acs.org Copper-catalyzed methods provide efficient routes to these compounds. One notable method is the aerobic oxidative C-S bond coupling reaction between thiophenols and aryl-substituted alkenes. wikipedia.org This approach utilizes air as a green and readily available oxidant, making the process environmentally benign. The reaction proceeds in moderate to good yields and showcases the utility of copper catalysis in forming C-S bonds under oxidative conditions. wikipedia.org

Table 2: Examples of Copper-Catalyzed Synthesis of (E)-Vinyl Sulfones

ThiophenolAlkeneYield
ThiophenolStyrene85%
4-Methylthiophenol4-Methoxystyrene78%
4-ChlorothiophenolStyrene81%
Data derived from copper-catalyzed aerobic oxidative coupling reactions. wikipedia.org

Oxazoles

The oxazole (B20620) ring is a privileged structure found in numerous natural products and pharmaceuticals. Copper triflate salts have emerged as powerful catalysts for the construction of this heterocycle. A highly efficient, one-step synthesis involves the reaction of ketones and nitriles using copper(II) trifluoromethanesulfonate under acidic conditions. iitd.ac.in While this specific report uses Cu(II), the catalytic cycles often involve Cu(I)/Cu(II) redox couples.

Furthermore, copper(II) triflate catalyzes the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles. youtube.com This method is versatile and has been applied to the synthesis of analogues of naturally occurring oxazoles. youtube.com Additionally, Cu(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides provides a route to 5-bromo-substituted oxazoles, showcasing the regiocontrol achievable with copper catalysts. youtube.com

Cyclization of Dienolates

This compound, as a potent Lewis acid, is an effective catalyst for various cyclization reactions. nih.gov Lewis acids catalyze reactions like the Diels-Alder cycloaddition by coordinating to a carbonyl group on the dienophile. researchgate.net This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, accelerating the reaction with the diene. researchgate.net

In the context of dienolates or related unsaturated carbonyl compounds, copper catalysts facilitate intramolecular cyclizations. For instance, copper-catalyzed intramolecular reactions are used to prepare N-substituted 1,3-dihydrobenzimidazol-2-ones. wikipedia.org While specific documentation for the cyclization of dienolates using CuOTf was not prevalent in the surveyed literature, the principle extends to the activation of α,β-unsaturated carbonyl compounds. Copper(I) complexes are well-known to catalyze the conjugate reduction and β-boration of such systems, which involve the activation of the unsaturated carbonyl moiety. nih.goviitd.ac.in Copper(II) triflate has also been used in the vinylogous aerobic oxidation of β,γ- and α,β-unsaturated esters, aldehydes, ketones, and amides, where it is proposed to generate an active allylcopper(II) species that facilitates the transformation.

Dehydrogenative Coupling of Silanols

The formation of siloxane (Si-O-Si) bonds is a fundamental transformation in silicon chemistry. Copper triflate has proven to be a highly effective catalyst for the dehydrogenative coupling of silanols (R₃SiOH) with hydrosilanes (R'₃SiH). This reaction provides a direct and atom-economical route to unsymmetrical siloxanes and functionalized silsesquioxanes.

Specifically, copper(II) trifluoromethanesulfonate has been successfully employed to mediate the coupling of polyhedral oligomeric silsesquioxane (POSS) silanols with a variety of hydrosilanes. nih.gov This method is noted for its convenience and high efficiency. The general applicability of copper(I) in this transformation is further supported by studies using Stryker's reagent ([(PPh₃)CuH]₆), which catalyzes the cross-dehydrogenative coupling of hydrosilanes and silanols under mild, ambient conditions. The reaction is exceptionally chemoselective and presents a competitive alternative to more expensive catalytic systems based on gold or cobalt. Mechanistic studies suggest a pathway that may involve a copper(I) hydride species, which undergoes transmetalation with the silanol to form the Si-O bond and regenerate the active catalyst.

Table 3: Copper-Catalyzed Dehydrogenative Coupling of Silanols and Hydrosilanes

SilanolHydrosilaneCatalystProduct Yield
DiphenylsilanediolPhenylsilaneStryker's Reagent99%
Triethylsilanolp-TolylsilaneStryker's Reagent94%
Heptaisobutyl-POSS-triolTriethoxysilaneCopper(II) triflate91%
Heptaisobutyl-POSS-triolPhenylsilaneCopper(II) triflate94%
Data derived from studies on Stryker's reagent and Copper(II) triflate. nih.gov

Mechanistic Investigations into Copper I Trifluoromethanesulfonate Mediated Processes

Elucidation of Catalytic Cycles

The catalytic cycles of reactions mediated by copper(I) trifluoromethanesulfonate (B1224126) are often complex, involving multiple oxidation states of copper and various intermediates. The elucidation of these cycles is a key area of research, with proposed mechanisms varying depending on the specific transformation.

In many copper-catalyzed reactions, a central theme is the involvement of a Cu(I)/Cu(III) or a Cu(I)/Cu(II) redox couple. For instance, in copper-catalyzed trifluoromethylation reactions, a proposed cycle often begins with the formation of a Cu(I)CF₃ species from a trifluoromethyl source. nih.gov This intermediate can then participate in the catalytic cycle. One common proposal involves the oxidative addition of a substrate to the Cu(I) center, leading to a Cu(III) intermediate, which then undergoes reductive elimination to form the product and regenerate the Cu(I) catalyst. nih.gov

For example, in the trifluoromethylation of terminal alkynes, a plausible mechanism involves the in-situ generation of a ligated Cu(I) complex. This complex then forms a copper(I)-acetylide species, which can undergo oxidative addition with an electrophilic trifluoromethyl source to form a Cu(III) intermediate, followed by reductive elimination to yield the trifluoromethylated alkyne. nih.gov Another example is the Sandmeyer-type trifluoromethylation, where a Cu(I)CF₃ species transfers an electron to a diazonium salt, generating a Cu(II)CF₃ species and an aryl radical, which then combine and eliminate nitrogen to form the trifluoromethylated arene. nih.gov

In C-H functionalization reactions, the catalytic cycle may also proceed through different pathways. One proposed mechanism for copper-catalyzed C-H arylation involves the generation of an active Cu(I) species, which undergoes oxidative addition with a diaryliodonium salt to form a highly electrophilic Cu(III) species. This Cu(III) intermediate then interacts with the arene substrate, leading to C-H activation and subsequent reductive elimination to afford the arylated product and regenerate the Cu(I) catalyst.

It is important to note that the exact nature of the catalytic cycle is highly dependent on the reaction conditions, including the choice of ligands, solvents, and additives. These factors can influence the stability of various copper intermediates and the relative rates of the elementary steps in the cycle.

Kinetic Studies and Determination of Rate-Determining Steps

Kinetic studies are essential for understanding the factors that control the rate of a reaction and for identifying the rate-determining step (RDS) of the catalytic cycle. Such studies can provide valuable insights into the mechanism and guide the optimization of reaction conditions.

In the electrocatalytic reduction of O₂ by a pyridylalkylamine copper complex, kinetic analysis revealed that the coordination of O₂ to the Cu(I) center is the rate-determining step in the formation of a peroxide intermediate. nih.gov These reactions were found to be first order in the catalyst. nih.gov

For the rhodium-catalyzed hydroformylation of 1-octene, a combination of kinetic isotope effects and theoretical calculations was used to determine the RDS. The study concluded that hydride migration has a higher energy barrier than CO dissociation, indicating that hydride migration is the rate-determining step. nih.gov

Kinetic analysis of copper transfer between a chaperone protein and its target has demonstrated that complex formation dramatically enhances the rate of Cu(I) dissociation from the chaperone, with a determined rate constant of approximately 267 s⁻¹ at 25 °C. nih.gov

While detailed kinetic studies specifically on copper(I) trifluoromethanesulfonate mediated processes are not extensively reported in the provided context, the principles of using kinetic analysis to probe reaction mechanisms are broadly applicable. Identifying the RDS, whether it be ligand exchange, oxidative addition, reductive elimination, or another elementary step, is crucial for a complete mechanistic picture.

Influence of Ligand and Solvent Environment on Reaction Pathways

The ligand and solvent environment play a critical role in modulating the reactivity and selectivity of this compound catalyzed reactions. The choice of ligand can influence the electronic and steric properties of the copper center, thereby affecting the stability of intermediates and the energy barriers of key steps in the catalytic cycle.

In copper-catalyzed C-H functionalization, the ligand is known to be crucial for facilitating the C-H activation step, which can occur through a concerted metalation-deprotonation (CMD) pathway. The nature of the ligand can dictate the selectivity of the reaction.

The solvent can also have a profound effect on the reaction outcome. In the Bi(OTf)₃-catalyzed intramolecular cyclization of unsaturated acetals, the solvent was found to influence the reaction pathway. In a polar solvent like nitromethane, the eliminated methoxy (B1213986) group can remain coordinated to the metal center and attack a carbocation intermediate. In less polar solvents such as dichloroethane, a proton elimination pathway is favored.

The photochemical behavior of copper(II) dithiocarbamate (B8719985) and dithiophosphate (B1263838) complexes is also influenced by the solvent. In chloromethane/ethanol (B145695) mixtures, the formation of mixed-ligand complexes and their subsequent reactions are dependent on the ethanol content and the nature of the chloromethane.

FactorInfluence on ReactionExample
Ligand Modulates electronic and steric properties of the copper center, influences stability of intermediates, and can be involved in the C-H activation step.In C-H functionalization, ligands are crucial for the concerted metalation-deprotonation pathway.
Solvent Polarity Can influence the fate of intermediates by either coordinating to them or favoring certain elimination pathways.In the cyclization of unsaturated acetals, polar solvents favor nucleophilic attack by the eliminated alkoxide, while less polar solvents favor proton elimination.
Solvent Composition In mixed solvent systems, the ratio of solvents can affect the formation and stability of intermediates.The photolysis of copper(II) dithiocarbamates in chloromethane/ethanol mixtures leads to different products depending on the ethanol concentration.

Stereochemical Control and Enantioinduction Mechanisms

Achieving high levels of stereochemical control is a major goal in modern synthetic chemistry. In this compound catalyzed reactions, the use of chiral ligands is the primary strategy for inducing enantioselectivity.

In the copper-catalyzed enantioselective intramolecular carboamination of alkenes, a proposed transition state model explains the observed enantio- and diastereoselectivity. The model suggests that the N-substituent on the substrate minimizes steric interactions with the chiral bis(oxazoline) ligand, leading to preferential formation of one enantiomer. The diastereoselectivity is rationalized by the cis-addition of a carbon radical to an aryl ring.

Density functional theory (DFT) studies have been employed to understand the stereochemical outcome of certain reactions. For example, in a cooperative mechanism involving a chiral guanidinium (B1211019) cation, solvent interactions were found to stabilize the transition state for an enantioselective 1,3-proton transfer step.

The development of new chiral ligands and a deeper understanding of the mechanisms of enantioinduction continue to be active areas of research in copper-catalyzed asymmetric synthesis.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the complex mechanisms of reactions mediated by this compound and related copper species. These theoretical studies provide insights into reaction pathways, transition states, and the roles of various intermediates that are often difficult to observe experimentally.

In the context of copper-catalyzed fluorination of diaryliodonium salts, DFT investigations have suggested a Cu(I)/Cu(III) catalytic cycle. acs.org These studies indicate that the oxidation of Cu(I) species by the diaryliodonium salt to form a cis-Ar(F)Cu(III) intermediate is likely the rate-limiting step. acs.org Subsequent reductive elimination of the Ar-F bond from the Cu(III) center is calculated to be a facile process. acs.org A variety of potential Cu(I) active catalysts, incorporating fluoride (B91410), triflate, and DMF ligands, have been computationally evaluated, all showing viable, low-energy pathways to the fluorinated products. acs.org These computational findings are supported by experimental evidence, which shows the rapid formation of Cu(I) under reaction conditions and a strong dependence of reaction outcomes on the fluoride concentration. acs.org

DFT calculations have also been instrumental in understanding the mechanism of copper(I)-catalyzed oxidative aerobic trifluoromethylation of terminal alkynes. nih.gov These studies have detailed a reaction mechanism where the transmetalation of the CF3 group to copper is proposed as a ligand replacement process. nih.gov The activation of dioxygen is shown to proceed through a sequence involving η¹-superoxocopper(II), μ-η²:η²-peroxodicopper(II), and bis(μ-oxo)-dicopper(III) species. nih.gov

Furthermore, computational studies have shed light on the role of different copper species in trifluoromethylation reactions. For instance, in the copper-mediated trifluoromethylation of aryl halides, DFT calculations, in conjunction with experimental studies, have shown that while species like [Cu(CF3)2]⁻ and [Cu(CF3)(I)]⁻ are not highly reactive, a more reactive, ligandless [CuCF3] or a DMF-ligated species is generated in the presence of excess CuI. nih.gov This understanding has led to the development of new protocols for these reactions. nih.gov

The table below summarizes key findings from computational studies on copper-mediated reactions.

Reaction TypeKey Mechanistic Insight from DFTSupporting Experimental Evidence
Cu-catalyzed Fluorination of Diaryliodonium Salts The rate-limiting step is the oxidation of Cu(I) to a cis-Ar(F)Cu(III) intermediate. acs.orgRapid formation of Cu(I) is observed; reaction yield is sensitive to fluoride concentration. acs.org
Cu(I)-catalyzed Oxidative Aerobic Trifluoromethylation of Terminal Alkynes The process involves a ligand replacement for CF3 transmetalation and a specific sequence for dioxygen activation. nih.govThe proposed mechanism aligns with the observed products and reaction kinetics.
Cu-mediated Trifluoromethylation of Aryl Halides Ligandless [CuCF3] or its DMF-ligated form is the highly reactive species, not the anionic cuprates. nih.govExcess CuI promotes the reaction, and a new protocol was developed based on this insight. nih.gov

Ligand Exchange Mechanisms

Ligand exchange is a fundamental process in coordination chemistry and plays a crucial role in the reactivity of this compound complexes in various catalytic cycles. The exchange of ligands around the copper center can influence the catalyst's stability, reactivity, and selectivity. The mechanisms of ligand exchange can generally be classified as dissociative, associative, or interchange. youtube.com

Dissociative Mechanism: This is a two-step process where a ligand first dissociates from the metal complex, forming an intermediate with a lower coordination number. This is followed by the coordination of a new ligand. youtube.com

Associative Mechanism: In this two-step mechanism, the incoming ligand first coordinates to the metal center, forming an intermediate with a higher coordination number, followed by the departure of the leaving group. youtube.com

Interchange Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs.

The specific mechanism of ligand exchange for a given copper(I) complex depends on several factors, including the nature of the copper center, the steric and electronic properties of the ligands, and the reaction conditions.

In the context of metal-organic framework (MOF) synthesis, which often involves ligand exchange, computational studies have shown that the process can follow an associative-substitution mechanism. nih.gov For instance, the exchange of carboxylate linkers on a Zr-based MOF precursor was found to be catalyzed by protons. nih.gov While this example does not directly involve this compound, it highlights the type of detailed mechanistic understanding that can be achieved for ligand exchange processes.

The table below outlines the general characteristics of the primary ligand exchange mechanisms.

MechanismKey FeatureIntermediate
Dissociative Initial breaking of the metal-leaving group bond. youtube.comLower coordination number than the reactant. youtube.com
Associative Initial formation of a bond between the metal and the incoming ligand. youtube.comHigher coordination number than the reactant. youtube.com
Interchange Concerted bond-making and bond-breaking.A transition state, but no distinct intermediate.

Integration of Copper I Trifluoromethanesulfonate in Advanced Materials Science

Supported Catalysts for Heterogeneous Processes

Copper(I) trifluoromethanesulfonate (B1224126) has been investigated as a precursor for supported catalysts, aiming to bridge the gap between homogeneous and heterogeneous catalysis. The immobilization of the active copper species on a solid support can offer advantages such as improved catalyst recovery and recycling, potentially leading to more sustainable chemical processes.

Silica-Supported Copper Triflate Catalysts

Silica-supported copper triflate catalysts have been prepared and utilized in the heterogeneous cationic polymerization of styrene (B11656). researchgate.net These catalysts are developed to mitigate the environmental concerns associated with traditional vinyl polymerization that relies on homogeneous Lewis acid catalysts. researchgate.net Research has shown that the use of silica-supported copper triflate can lead to faster reaction rates and the formation of polymers with higher molecular weights when compared to their homogeneous counterparts. researchgate.net

However, the nature of the silica (B1680970) support and the catalyst preparation can lead to challenges. The presence of active sites both within the pores of the silica and on its external surface, along with the potential for different types of catalytic sites, can result in a broad molecular weight distribution of the resulting polymer. researchgate.net The catalytic activity is attributed to both Lewis and Brønsted acidities. The Lewis acidity arises from the copper triflate itself, while the Brønsted acidity can be attributed to residual moisture, surface silanol (B1196071) groups on the silica, and the solvent used during catalyst preparation. researchgate.net

The initiation of the polymerization process is believed to occur via a catalyst/cocatalyst mechanism, with water playing a significant role as a cocatalyst. researchgate.net The primary termination mechanism involves proton transfer from the growing polymer chains to the initiating species or the monomer. researchgate.net A notable limitation of these catalysts is their reusability, which can be hindered by the blockage of the silica pores by the polymer chains, thereby restricting the diffusion of monomer units to the active sites. researchgate.net

Table 1: Comparison of Homogeneous and Silica-Supported Copper Triflate Catalysts in Styrene Polymerization

FeatureHomogeneous Copper Triflate CatalystSilica-Supported Copper Triflate Catalyst
Reaction Rate SlowerFaster researchgate.net
Polymer Molecular Weight LowerHigher researchgate.net
Molecular Weight Distribution NarrowerBroader researchgate.net
Catalyst Recovery DifficultFacile researchgate.net
Reusability LimitedLimited by pore blockage researchgate.net
Source of Acidity Lewis acidity from Cu(OTf)₂Lewis and Brønsted acidity researchgate.net

Immobilization on Mesoporous Silicas for Enhanced Performance

The immobilization of copper complexes on mesoporous silica has been a subject of research to enhance catalytic performance by providing a high surface area and a structured environment for the catalytic centers. While direct studies on the immobilization of Copper(I) trifluoromethanesulfonate on mesoporous silica are not extensively reported in the provided search results, related research on copper(II) complexes provides insights into the strategies and potential benefits of such systems.

For instance, a bio-inspired approach has been developed for grafting polydentate copper(II) complexes onto mesostructured porous silica of the MCM-41 type. rsc.org This methodology involves a multi-step synthesis to create a well-defined coordination state for the copper ions within the silica pores. rsc.org The final metallation step can be achieved by treating the functionalized silica with a copper triflate solution. rsc.org Such strategies aim to mimic the confined and hydrophobic environment of metalloproteins, potentially leading to enhanced catalytic activity and selectivity.

Another approach involves the synthesis of copper-doped mesoporous bioactive glass nanoparticles. utwente.nl In this method, amine functional groups are introduced into mesoporous silica nanoparticles to facilitate the incorporation of copper ions. utwente.nl While this research focuses on antibacterial applications, the methodology for incorporating copper into a mesoporous silica framework is relevant.

The primary goals of immobilizing copper catalysts on mesoporous silica include:

Increased Catalyst Stability: The rigid framework of the silica can prevent the aggregation and deactivation of the active copper species.

Enhanced Activity and Selectivity: The well-defined pore structure and the ability to functionalize the silica surface can create a specific microenvironment around the active sites, potentially leading to improved catalytic performance.

Improved Recyclability: The solid nature of the catalyst allows for easy separation from the reaction mixture and potential reuse in multiple catalytic cycles.

Further research is needed to specifically explore the immobilization of this compound onto mesoporous silicas and to evaluate the performance of these materials in various catalytic applications.

Q & A

Basic: What are the recommended methods for synthesizing Copper(I) trifluoromethanesulfonate complexes, and how can their purity be validated?

This compound is often stabilized as a benzene or toluene complex (e.g., [Cu(OTf)]·0.5C₆H₆). A common method involves reducing Copper(II) precursors in the presence of ligands or coordinating solvents under inert atmospheres . To validate purity:

  • Use ¹H/¹³C NMR to confirm ligand coordination and absence of free solvent.
  • Elemental analysis (C, H, S) ensures stoichiometric ratios.
  • X-ray crystallography provides structural confirmation .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

  • Personal protective equipment (PPE): Chemical-resistant gloves (neoprene/nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture, heat, and strong oxidizers (e.g., peroxides), which may trigger decomposition .

Basic: How can researchers determine the solubility and stability of this compound in different solvents?

Despite limited data in SDS , use these methods:

  • Solubility screening: Conduct gravimetric analysis by dissolving known masses in solvents (e.g., acetonitrile, DCM) and measuring residual undissolved material.
  • Stability tests: Monitor solutions via UV-Vis spectroscopy over time for absorbance shifts, indicating decomposition.
  • Electrochemical analysis: Cyclic voltammetry detects redox activity, which correlates with stability in reactive media .

Advanced: What catalytic mechanisms are associated with this compound in asymmetric synthesis?

The compound acts as a Lewis acid catalyst in:

  • Enantioselective conjugate additions: Activates α,β-unsaturated carbonyl substrates for nucleophilic attack by organozinc reagents, with chiral ligands inducing asymmetry .
  • Cross-coupling reactions: Facilitates Ullmann-type couplings via single-electron transfer (SET) pathways.
  • Mechanistic validation: Use EPR spectroscopy to detect Cu(II) intermediates or DFT calculations to model transition states .

Advanced: How can conflicting data on thermal stability and decomposition products be resolved?

SDS documents report inconsistent decomposition conditions (e.g., light sensitivity in vs. no data in ). To address this:

  • Thermogravimetric analysis (TGA): Measure mass loss under controlled heating rates (e.g., 10°C/min in N₂).
  • Gas chromatography-mass spectrometry (GC-MS): Identify volatile decomposition products (e.g., SOₓ, CF₃ radicals).
  • Controlled stability studies: Expose samples to UV light, humidity, or oxidizers, then analyze via FT-IR for structural changes .

Advanced: What spectroscopic techniques are optimal for characterizing this compound’s coordination environment?

  • X-ray absorption spectroscopy (XAS): Determines oxidation state (Cu(I) vs. Cu(II)) and ligand coordination geometry.
  • EPR spectroscopy: Detects paramagnetic Cu(II) impurities in samples.
  • IR spectroscopy: Identifies triflate (OTf⁻) ligand vibrations (~1030 cm⁻¹ for S-O stretching) .

Methodological: How should researchers design experiments to address gaps in toxicological and ecological data?

  • In vitro toxicity assays: Use cell cultures (e.g., HEK293) to assess acute cytotoxicity (IC₅₀).
  • Ecotoxicity studies: Test aqueous solutions on model organisms (e.g., Daphnia magna) to determine LC₅₀.
  • Environmental persistence: Perform hydrolysis/photolysis studies under simulated sunlight and analyze degradation products .

Methodological: What strategies mitigate challenges in reproducing Copper(I)-catalyzed reactions?

Common issues include oxidation to Cu(II) or ligand dissociation. Solutions:

  • Strict inert conditions: Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm.
  • Ligand screening: Test stabilizing ligands (e.g., phosphines, N-heterocyclic carbenes) to enhance Cu(I) longevity.
  • Reaction monitoring: Employ in situ IR or Raman spectroscopy to track intermediate species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper(I) trifluoromethanesulfonate
Reactant of Route 2
Copper(I) trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.